methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate
Description
methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring
Properties
IUPAC Name |
methyl 3-[(4-butoxybenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-3-4-13-26-15-11-9-14(10-12-15)20(23)22-18-16-7-5-6-8-17(16)27-19(18)21(24)25-2/h5-12H,3-4,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYDFVADOJNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-butoxybenzoyl chloride with 3-amino-2-carboxylbenzo[b]thiophene in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiophenes.
Scientific Research Applications
Antitumor Activity
One of the prominent applications of methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate is its potential as an antitumor agent. Research has indicated that compounds with similar benzothiophene structures can inhibit microtubule polymerization, a critical mechanism in cancer cell division. For instance, derivatives of benzothiophene have been shown to exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM .
Case Study: Inhibition of Tubulin Polymerization
- Objective : To evaluate the antitumor efficacy of benzothiophene derivatives.
- Findings : Compounds demonstrated stronger binding to the colchicine site of tubulin compared to established drugs like combretastatin A-4. Notably, one compound significantly inhibited the growth of human osteosarcoma xenografts in vivo .
Antiviral Properties
This compound and its analogs have been investigated for their antiviral properties, particularly against hepatitis C virus (HCV). The structure-activity relationship studies have revealed that modifications to the benzothiophene scaffold can enhance antiviral efficacy.
Case Study: HCV Replication Inhibition
- Objective : To assess the antiviral potential against HCV.
- Findings : Certain derivatives were effective in inhibiting HCV replication, suggesting a promising avenue for developing antiviral therapies based on this compound class .
Enzyme Inhibition
Research has also pointed towards the enzyme inhibitory potential of this compound. Compounds with similar structures have shown efficacy as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases such as Alzheimer’s.
Case Study: Acetylcholinesterase Inhibition
- Objective : To explore the inhibitory effects on acetylcholinesterase.
- Findings : Derivatives exhibited significant inhibition, indicating their potential as therapeutic agents for Alzheimer’s disease .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: Lacks the butoxybenzamido group, making it less versatile.
3-Aminobenzo[b]thiophene-2-carboxylate: Contains an amino group instead of the butoxybenzamido group, leading to different reactivity and applications.
Uniqueness
methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate is unique due to the presence of the butoxybenzamido group, which enhances its solubility and potential for functionalization. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzo[b]thiophene derivatives , which are known for their diverse biological activities. The molecular formula is , and it features a benzothiophene core substituted with a butoxybenzamide group.
Target of Action : this compound has been shown to target various biological pathways, including:
- VEGFR2 Inhibition : Studies indicate that benzo[b]thiophene derivatives can bind to the active site of the VEGFR2 receptor, potentially inhibiting angiogenesis, which is crucial in tumor growth and metastasis.
- Induction of Apoptosis : Certain analogs have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cell lines such as HT-29, suggesting a mechanism for anticancer activity.
Anticancer Activity
Research has shown that this compound exhibits significant antiproliferative effects on various cancer cell lines. The following table summarizes the findings from different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest at G0/G1 phase |
| A549 | 12 | Inhibition of VEGFR2 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. A study assessed its efficacy against Staphylococcus aureus:
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Methyl 3-(4-butoxybenzamido) | 64 | Moderate |
| Control (Vancomycin) | 8 | High |
The results indicated that while the compound displayed moderate activity against bacterial strains, further modifications could enhance its efficacy .
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Pharmaceutical Research demonstrated that analogs similar to this compound inhibited tumor growth in vivo. The study highlighted the importance of structural modifications to optimize activity against specific cancer types .
- Tyrosinase Inhibition : Another research effort focused on the compound's potential as a tyrosinase inhibitor for treating hyperpigmentation disorders. The results showed promising inhibitory effects comparable to established treatments .
- Antimicrobial Studies : Research conducted on various derivatives revealed that modifications significantly impacted antimicrobial potency. The incorporation of hydrophobic groups was found to enhance activity against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 3-(4-butoxybenzamido)-1-benzothiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step procedures:
Benzothiophene Core Formation : Cyclization via Friedel-Crafts acylation or palladium-catalyzed cross-coupling to construct the 1-benzothiophene scaffold .
Amidation : Coupling 4-butoxybenzoyl chloride to the benzothiophene core using carbodiimide reagents (e.g., DCC or EDC) under inert conditions .
Esterification : Methylation of the carboxylic acid group using methanol under acidic catalysis .
- Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF for amidation), and catalyst choice (e.g., Pd(OAc)₂ for cross-coupling) significantly affect yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and ester/amide bond integrity. Aromatic protons in the benzothiophene ring appear as doublets (δ 7.2–8.1 ppm), while the butoxy group shows a triplet at δ 1.0–1.5 ppm .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., amide N–H···O interactions) .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., incomplete amidation) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do electronic effects of the 4-butoxy group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Electronic Analysis : The electron-donating butoxy group increases electron density in the benzothiophene ring, enhancing susceptibility to electrophilic attack at the 3-position. This can be quantified via DFT calculations (e.g., Mulliken charges) .
- Experimental Validation : Compare reaction rates with analogs (e.g., 4-methoxy vs. 4-nitro derivatives) in bromination or nitration reactions. Monitor kinetics using UV-Vis spectroscopy .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer :
- Standardization : Use uniform assay conditions (pH 7.4, 37°C, ATP concentration 1 mM) to minimize variability .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition).
- Molecular Docking : Validate binding modes using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with kinase active sites) .
Q. How can environmental degradation pathways of this compound be modeled to assess ecotoxicological risks?
- Methodological Answer :
- Hydrolysis Studies : Incubate at pH 4, 7, and 9 (25–50°C) and monitor degradation via LC-MS. The ester group is likely hydrolyzed to carboxylic acid under alkaline conditions .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; identify radicals (e.g., hydroxyl) via ESR spectroscopy .
- QSAR Models : Predict bioaccumulation potential using logP values (estimated at ~3.5) and aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .
Experimental Design & Theoretical Frameworks
Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., COX-2) using GROMACS; analyze stability via RMSD plots .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the amide group) using Schrödinger’s Phase .
Q. How can crystallographic data inform the design of analogs with improved solubility?
- Methodological Answer :
- Crystal Packing Analysis : Identify hydrophobic regions (e.g., butoxy chains) contributing to low aqueous solubility. Introduce polar groups (e.g., -OH, -COOH) at non-critical positions .
- Salt Formation : Screen counterions (e.g., sodium, tromethamine) to enhance dissolution rates .
Data Interpretation & Contradictions
Q. Why might NMR spectra show unexpected splitting patterns, and how can these anomalies be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
